molecular formula C5H12O2 B1222895 1,3-Pentanediol CAS No. 3174-67-2

1,3-Pentanediol

Cat. No. B1222895
CAS RN: 3174-67-2
M. Wt: 104.15 g/mol
InChI Key: RUOPINZRYMFPBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Pentanediol often involves biorenewable sources. For example, a notable process involves the conversion of furfural to 1,5-Pentanediol, utilizing dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions, with an 84% yield from furfural being achieved through this method (Brentzel, Barnett, Huang, Maravelias, Dumesic, & Huber, 2017). This synthesis route is preferred economically over direct hydrogenolysis methods.

Molecular Structure Analysis

The molecular structure of derivatives of 1,3-Pentanediol, such as 1,5-Pentanediol, has been studied through methods like X-ray analysis, revealing the crystal and molecular structure details. For instance, the crystal structure of DL-3-Chloro-2,4-pentanediol has been determined, showcasing a triclinic crystal system with specific conformation and intermolecular hydrogen bonding (KuribayashiShunsuke, 1975).

Chemical Reactions and Properties

1,3-Pentanediol and its derivatives undergo various chemical reactions that are pivotal in synthesizing polymers. For instance, aliphatic-aromatic copolyesters have been synthesized from biobased 1,5-Pentanediol and diacids via melt polycondensation, demonstrating the monomer's versatility in forming materials with varying thermo-mechanical properties (Lu, Wu, & Li, 2017).

Physical Properties Analysis

The physical properties of 1,3-Pentanediol derivatives, such as thermal stability and crystallizability, significantly influence their application in material science. The thermal decomposition stages, crystallizability, and melting temperatures of polyesters derived from 1,5-Pentanediol have been thoroughly investigated, highlighting the material's potential in creating durable and stable polymeric products (Lu, Li, Zhou, Wu, & Li, 2019).

Chemical Properties Analysis

The chemical properties of 1,3-Pentanediol, including its reactivity and interactions with other compounds, are essential for its utilization in various applications. Studies have explored its chemoselective hydrogenolysis and the impact of modifying agents on reaction efficiency and yield, demonstrating its versatility as a chemical intermediate (Koso, Furikado, Shimao, Miyazawa, Kunimori, & Tomishige, 2009).

Scientific Research Applications

  • Chemical Intermediate and Polymer Production 1,5-Pentanediol, a related compound, serves as a critical chemical intermediate used in producing various products like polyurethane, polyester, plastifiers, inks, and paints. Its production technology is mastered by a few companies globally, indicating its industrial importance and application in material science (Hen Jun-hai, 2007).

  • Catalytic Hydrogenation in Biomass Conversion Bimetallic NiFe-based catalysts play a significant role in converting biomass-derived furfural into pentanediols, including 1,5-pentanediol. This transformation is crucial for synthesizing fine chemicals sustainably (Yuewen Shao et al., 2021).

  • Catalysis and Nanotechnology Ultrathin lamellar Eu2O3 nanocrystals, vital in nanotechnology, utilize 1,5-pentanediol as a capping and structure directing agent. These structures exhibit quantum size effects due to their thinness, highlighting 1,5-pentanediol's role in advanced material synthesis (Y. Zhong et al., 2013).

  • Bioactive Compound Extraction Alkanediols, including 1,5-pentanediol, are studied as alternative solvents for extracting phytochemicals from plants, exemplifying their application in botanical extractions and natural product chemistry (Vanessa Vieira et al., 2020).

  • Synthesis of Aliphatic-Aromatic Copolyesters Biobased 1,5-pentanediol is utilized as a diol monomer in synthesizing aliphatic-aromatic copolyesters. Its incorporation into polyesters exemplifies its role in developing sustainable and biodegradable plastics (Jing-Ying Lu et al., 2019).

  • Microbial Conversion for Industrial Chemicals Engineering pathways in Escherichia coli have been developed for the production of 1,3-diols, including 1,3-pentanediol. This showcases its potential in biotechnological applications and renewable chemical production (N. Kataoka et al., 2017).

  • Application in Food Industry Synthesis of flavors like cyclic carbonates using 1,3-pentanediol derivatives demonstrates its application in flavor chemistry, particularly in the food industry (Liu Sa, 2001).

  • Biomass Conversion Process 1,5-Pentanediol production from biomass-derived furfural through multiple steps involving hydrogenation, dehydration, and hydration, highlights its role in sustainable chemistry and green processes (Kefeng Huang et al., 2017).

  • Transdermal Drug Delivery Systems The use of 1,2-pentanediol in enhancing the transdermal penetration of drugs, like caffeine in pig skin models, points to its application in pharmaceutical formulations and drug delivery systems (L. Duracher et al., 2009).

Safety And Hazards

When handling 1,3-Pentanediol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers

The construction of a synthetic metabolic pathway for the production of 1,3-propanediol from glucose is described in a paper published in Scientific Reports . Another paper in Nature Communications discusses the biosynthesis of structurally diverse diols .

properties

IUPAC Name

pentane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-2-5(7)3-4-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOPINZRYMFPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953678
Record name Pentane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Pentanediol

CAS RN

3174-67-2
Record name 1,3-Pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3174-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Pentanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Pentanediol
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Record name 1,3-PENTANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,110
Citations
RL Corsi, CC Lin - Critical reviews in environmental science and …, 2009 - Taylor & Francis
The significance of latex paint as a source of indoor volatile organic compounds is underscored by the large volume produced for interior use. This review focuses on one important …
Number of citations: 37 www.tandfonline.com
G Almustafa, AS Darwish, T Lemaoui… - Chemical Engineering …, 2021 - Elsevier
New genres of ionic liquids and deep eutectic solvents (DES) have recently emerged as eco-efficient “designer’s solvents”. Herein, we report the liquification of the water soluble diol 2,2,…
Number of citations: 26 www.sciencedirect.com
IA Sheikh, MA Beg - Reproductive Toxicology, 2019 - Elsevier
Plasticizers are chemical compounds used to increase the softness and fluidity of polymer materials. Phthalate compounds constitute the most common class of compounds used as …
Number of citations: 48 www.sciencedirect.com
WV Steele, RD Chirico, SE Knipmeyer… - Journal of Chemical & …, 2002 - ACS Publications
This paper reports measurements made within DIPPR 2 Project 821 for the 1995 Project Year. Vapor pressures were measured to a pressure limit of 270 kPa or lower decomposition …
Number of citations: 60 pubs.acs.org
L Powers, ST Ciraolo, KC Agarwal, A Kumar… - Analytical …, 1994 - Elsevier
We developed gas chromatographic-mass spectrometric assays for the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and their corresponding hydroxyacids, lactate, …
Number of citations: 13 www.sciencedirect.com
D Mohapatra, GR Chaudhury, KH Park - 2008 - nopr.niscpr.res.in
A process was developed to recover boron from the waste stream of liquid crystal display (LCD) industry using 2,2,4-trimethyl-1,3-pentanediol dissolved in carbon tetrachloride as an …
Number of citations: 13 nopr.niscpr.res.in
T Yoshida - Archives of Toxicology, 2023 - Springer
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MB) and 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TMPD-DB) are widely used primarily as surface stabilizers for water-…
Number of citations: 3 link.springer.com
N Kataoka, AS Vangnai, T Pongtharangkul… - Bioresource …, 2017 - Elsevier
To expand the diversity of chemical compounds produced through microbial conversion, a platform pathway for the production of widely used industrial chemicals, 1,3-diols, was …
Number of citations: 7 www.sciencedirect.com
M Kempf, S Ramm, T Feuerbach… - Food Additives and …, 2009 - Taylor & Francis
After simultaneous distillation–extraction (SDE) of foods packed in polystyrene (n = 77) and polypropylene cups (n = 42) from 61 different suppliers, coupled capillary gas …
Number of citations: 10 www.tandfonline.com
WS Goliff, DR Fitz, K Cocker, K Bumiller… - Journal of the Air & …, 2012 - Taylor & Francis
2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate (TPM) is a widely used solvent found in water-based coatings. Ambient measurements of TPM are reported here for the first time. …
Number of citations: 6 www.tandfonline.com

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